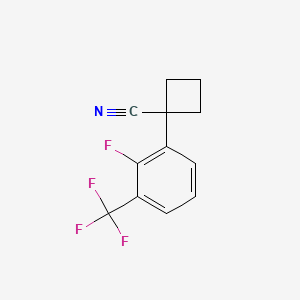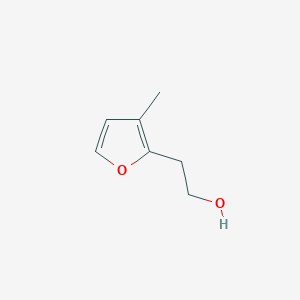
2-Furanethanol, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanethanol, 3-methyl- is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanethanol, 3-methyl- typically involves the reaction of furfural with methanol in the presence of a catalyst. One common method is the hydrogenation of furfural using a palladium catalyst to produce furfuryl alcohol, which is then methylated to obtain 2-Furanethanol, 3-methyl-.
Industrial Production Methods: Industrial production of 2-Furanethanol, 3-methyl- often involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent methylation under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furanethanol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Produces furan-2-carboxylic acid or 3-methyl-2-furancarboxaldehyde.
Reduction: Yields 3-methyl-2-furanmethanol.
Substitution: Forms various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
2-Furanethanol, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various furan derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Furanethanol, 3-methyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its hydroxymethyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Furfuryl alcohol: Similar structure but lacks the methyl group at the third position.
2-Furanmethanol: Similar structure but without the methyl substitution.
2-Methyl-3-furanthiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 2-Furanethanol, 3-methyl- is unique due to the presence of both a hydroxymethyl group and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-(3-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |
Clé InChI |
YCELQWATIZVJJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


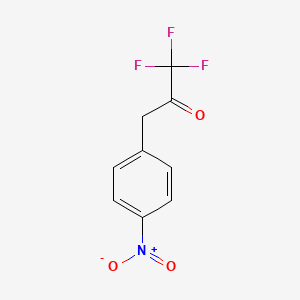
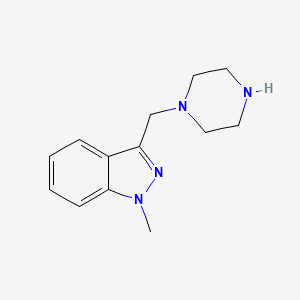
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
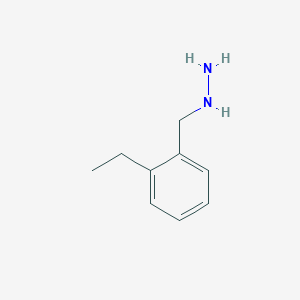
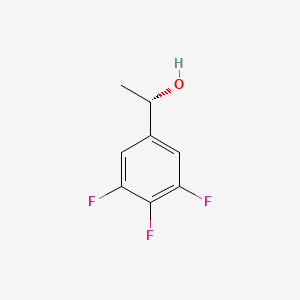

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)


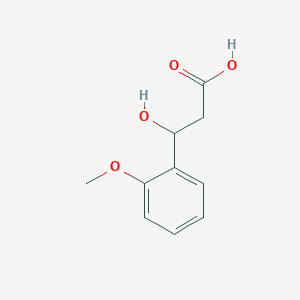


![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)
